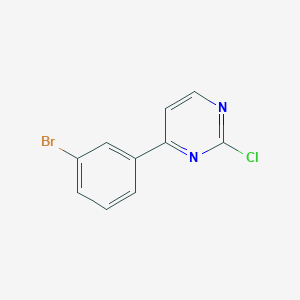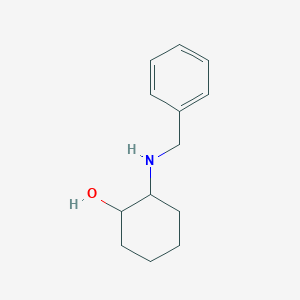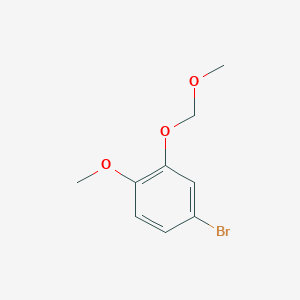
4-(3-Bromophenyl)-2-chloropyrimidine
概要
説明
4-(3-Bromophenyl)-2-chloropyrimidine is a halogenated pyrimidine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. The presence of bromine and chlorine substituents on the aromatic ring and pyrimidine nucleus respectively, makes it a versatile precursor for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are fundamental in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as 4-(3-Bromophenyl)-2-chloropyrimidine, often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of related compounds has been reported using starting materials like methyl 2-(4-bromophenyl) acetate, which undergoes a series of reactions including halogenation, cyclization, and functional group transformations to yield the desired pyrimidine derivatives . The optimization of these synthetic routes is crucial for achieving high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. Single-crystal X-ray analysis has been used to unambiguously confirm the structure of similar compounds, revealing planar conformations and close molecular packing within the crystal . These structural insights are essential for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Halogenated pyrimidines participate in a variety of chemical reactions, leveraging the reactivity of the halogen substituents. For example, they can undergo palladium-catalyzed cross-coupling reactions such as the Kumada and Buchwald–Hartwig aminations, which are used to introduce various alkyl or aryl groups into the pyrimidine core . Additionally, direct aromatic substitution reactions can be facilitated by the presence of halogens, allowing for the introduction of different functional groups onto the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Bromophenyl)-2-chloropyrimidine are influenced by the halogen substituents. These properties include melting points, solubility, and stability, which are important for the handling and storage of the compound. The presence of halogens also affects the electronic properties of the molecule, such as electron density and distribution, which can be studied using techniques like NMR and quantum chemical calculations . Understanding these properties is crucial for predicting the behavior of the compound in various chemical environments and for designing new derivatives with desired characteristics.
科学的研究の応用
Synthesis and Structural Importance
- Synthesis of Pyrimidine Compounds: 4-(3-Bromophenyl)-2-chloropyrimidine and similar compounds are vital intermediates in the synthesis of various pyrimidine compounds. These intermediates play a crucial role in the pharmaceutical and chemical industries due to their versatile applications (Hou et al., 2016).
Pharmaceutical Applications
- Potential Antiasthma Agents: Pyrimidine derivatives, including those similar to 4-(3-Bromophenyl)-2-chloropyrimidine, have been investigated for their potential as antiasthma agents. Specific compounds have demonstrated activity as mediator release inhibitors, which is significant in the development of new asthma treatments (Medwid et al., 1990).
Chemical and Molecular Research
- Crystal Structure Studies: The crystal structure of pyrimidine derivatives, including those related to 4-(3-Bromophenyl)-2-chloropyrimidine, has been characterized through various methods, providing insights into their molecular conformation and potential applications in material science (Yang et al., 2014).
Computational Chemistry
- Quantum Chemical Characterization: Computational studies have been conducted to understand the hydrogen bonding sites in pyrimidine compounds. This research provides valuable information for the development of new materials and pharmaceutical compounds (Traoré et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity Research: Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This research opens potential avenues for the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
作用機序
Target of Action
Pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazole derivatives have been reported to exhibit antioxidant activities, suggesting that they may interact with these pathways .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may have favorable bioavailability .
Result of Action
Studies on similar pyrazole derivatives have shown that they can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-bromophenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSTRAUAIMYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472487 | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-chloropyrimidine | |
CAS RN |
499195-47-0 | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)




